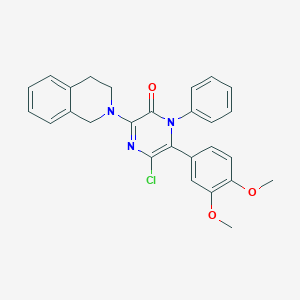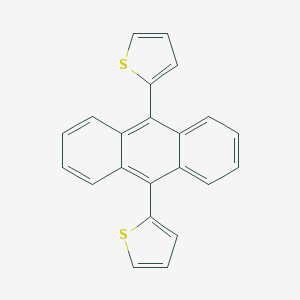
9,10-Bis(2-thienyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis(2-thienyl)anthracene, commonly known as BTA, is a highly conjugated organic compound that has gained significant attention in the scientific community due to its unique electronic and optical properties. BTA is a polycyclic aromatic hydrocarbon (PAH) that consists of two thiophene rings attached to an anthracene core. This compound has been widely used in organic electronics, such as organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and organic solar cells (OSCs), due to its excellent charge transport properties and high quantum efficiency.
Mécanisme D'action
The mechanism of action of BTA in optoelectronic devices is based on its excellent charge transport properties. BTA has a high electron affinity and low ionization potential, which makes it an ideal material for transporting electrons and holes in OLEDs and OSCs. In bioimaging and sensing, BTA acts as a fluorescent probe and chemosensor, respectively, by interacting with the target molecules and producing a fluorescent signal.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BTA, as it is primarily used in the field of organic electronics. However, some studies have reported that BTA exhibits low toxicity and biocompatibility, which makes it a promising material for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BTA in lab experiments are its excellent charge transport properties, high quantum efficiency, and low toxicity. However, the limitations of using BTA in lab experiments are its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of BTA. One direction is to explore its potential applications in biomedical imaging and sensing. Another direction is to improve its charge transport properties and stability for use in optoelectronic devices. Additionally, the synthesis of BTA using green and sustainable methods is an area of interest for future research.
Méthodes De Synthèse
BTA can be synthesized using various methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. Among these methods, Suzuki coupling is the most commonly used method for the synthesis of BTA. In this method, 9-bromoanthracene and 2-thienylboronic acid are reacted in the presence of a palladium catalyst and a base to yield BTA.
Applications De Recherche Scientifique
BTA has been extensively studied for its potential applications in various fields, including optoelectronics, bioimaging, and sensing. In optoelectronics, BTA has been used as a promising material for OLEDs, FETs, and OSCs due to its high charge carrier mobility and excellent luminescence properties. In bioimaging, BTA has been used as a fluorescent probe for the detection of various biomolecules, such as DNA and proteins. In sensing, BTA has been used as a chemosensor for the detection of metal ions and organic molecules.
Propriétés
Formule moléculaire |
C22H14S2 |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
2-(10-thiophen-2-ylanthracen-9-yl)thiophene |
InChI |
InChI=1S/C22H14S2/c1-2-8-16-15(7-1)21(19-11-5-13-23-19)17-9-3-4-10-18(17)22(16)20-12-6-14-24-20/h1-14H |
Clé InChI |
QZKSNIRTMFAUSZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=CS4)C5=CC=CS5 |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=CS4)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)
![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)
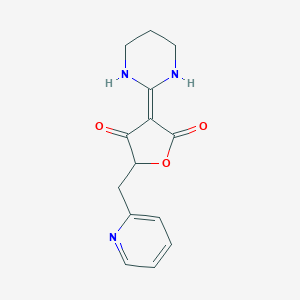
![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)
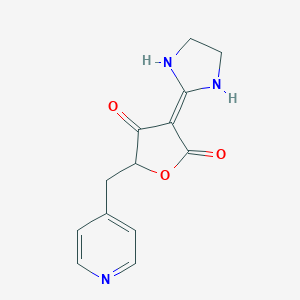

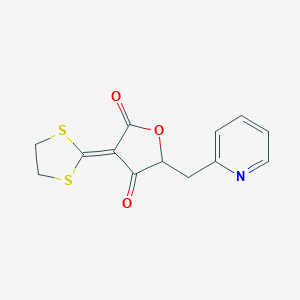
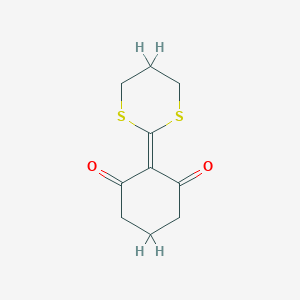
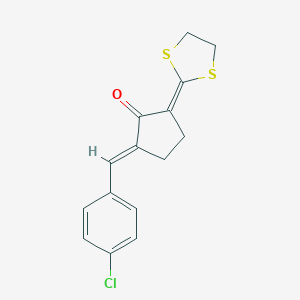

![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)

